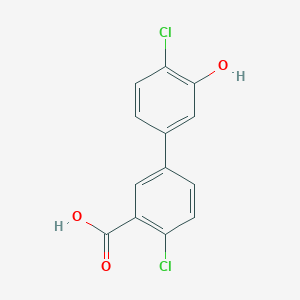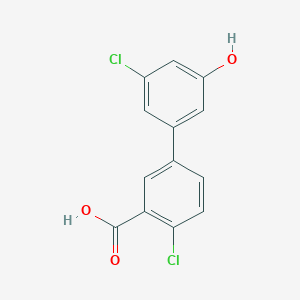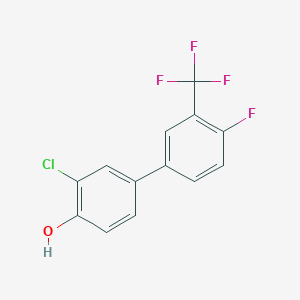
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol, or 3-Cl-5-TFMP, is a halogenated phenolic compound that has been widely used in scientific research and in the production of various industrial and consumer products. It is a white crystalline solid that is soluble in organic solvents. 3-Cl-5-TFMP has a wide range of applications in organic synthesis, as a catalyst, and as a reagent for the synthesis of organic compounds. It is also used in the production of pharmaceuticals, dyes, and other chemicals.
Applications De Recherche Scientifique
3-Cl-5-TFMP has been used extensively in scientific research, particularly in the fields of organic synthesis, catalysis, and drug discovery. It has been used as a reagent in the synthesis of various organic compounds, such as esters, amides, and nitriles. It has also been used as a catalyst for a variety of reactions, such as the Knoevenagel condensation, the Diels-Alder reaction, and the Heck reaction. In addition, 3-Cl-5-TFMP has been used in the development of new drugs, such as the anti-HIV drug nevirapine and the anti-cancer drug tamoxifen.
Mécanisme D'action
The mechanism of action of 3-Cl-5-TFMP is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the formation of reactive intermediates. It is also believed to act as a nucleophile, which can react with electrophiles to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-5-TFMP are not well understood. However, it has been shown to have some effects on the metabolism of certain enzymes and proteins, as well as on the expression of certain genes. In addition, it has been shown to have some antioxidant activity, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Cl-5-TFMP in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that 3-Cl-5-TFMP is a relatively strong oxidizing agent and can be hazardous if not handled properly. It is also important to note that it can react with certain compounds, such as amines and alcohols, which can lead to unwanted side reactions.
Orientations Futures
The potential applications of 3-Cl-5-TFMP are vast and are still being explored. Some of the potential future directions include the development of new synthetic methods for the synthesis of organic compounds, the use of 3-Cl-5-TFMP as a catalyst for the synthesis of pharmaceuticals, and the development of new drugs and treatments. In addition, 3-Cl-5-TFMP could be used to study the biochemical and physiological effects of certain compounds and to develop new methods for the detection and quantification of certain compounds. Finally, 3-Cl-5-TFMP could be used to study the mechanisms of action of certain drugs and to develop new drugs for the treatment of various diseases.
Méthodes De Synthèse
3-Cl-5-TFMP is produced by the bromination of 4-trifluoromethoxyphenol with bromine in the presence of a catalyst. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 90-100°C. The reaction is complete after about 2 hours, and the product is isolated by filtration. The product is then purified by recrystallization from ethyl acetate or methanol.
Propriétés
IUPAC Name |
3-chloro-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMOOVEBQOMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686154 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261866-99-2 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)








